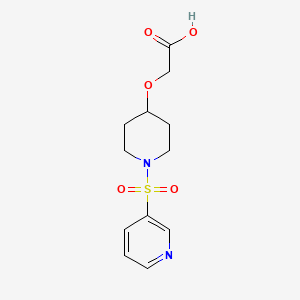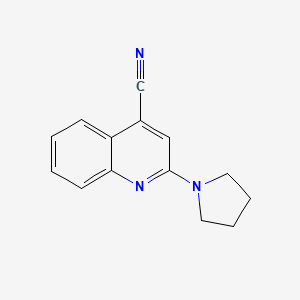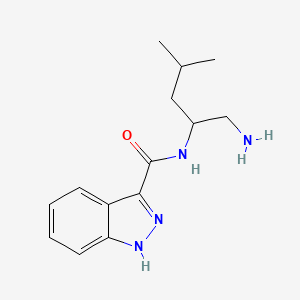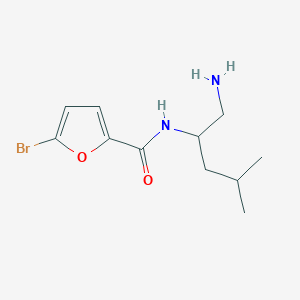![molecular formula C10H7BrN4 B7577463 4-[(4-Bromopyrazol-1-yl)methyl]pyridine-2-carbonitrile](/img/structure/B7577463.png)
4-[(4-Bromopyrazol-1-yl)methyl]pyridine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-Bromopyrazol-1-yl)methyl]pyridine-2-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as BPyC, and it has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of 4-[(4-Bromopyrazol-1-yl)methyl]pyridine-2-carbonitrile involves the inhibition of specific enzymes and signaling pathways. For instance, BPyC has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory molecules such as prostaglandins. By inhibiting COX-2, BPyC can reduce inflammation and pain. Additionally, BPyC has been reported to inhibit the activity of various kinases such as Janus kinase (JAK) and spleen tyrosine kinase (SYK), which are involved in the regulation of immune responses and cell proliferation. By inhibiting these kinases, BPyC can prevent the growth and proliferation of cancer cells.
Biochemical and physiological effects:
4-[(4-Bromopyrazol-1-yl)methyl]pyridine-2-carbonitrile has been shown to exhibit various biochemical and physiological effects. For instance, BPyC has been reported to reduce the production of pro-inflammatory molecules such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, BPyC has been shown to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in cancer cells. Moreover, BPyC has been reported to exhibit high selectivity towards specific enzymes and signaling pathways, which can minimize off-target effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using 4-[(4-Bromopyrazol-1-yl)methyl]pyridine-2-carbonitrile in lab experiments is its potent activity and high selectivity towards specific enzymes and signaling pathways. Additionally, BPyC is relatively easy to synthesize and purify, making it accessible for various research groups. However, one of the limitations of using BPyC is its potential toxicity towards normal cells, which can limit its clinical applications.
Orientations Futures
There are several future directions for the research on 4-[(4-Bromopyrazol-1-yl)methyl]pyridine-2-carbonitrile. One of the significant directions is to explore its potential applications in the treatment of infectious diseases such as viral infections. Additionally, further studies are needed to elucidate the mechanism of action of BPyC, particularly its interactions with specific enzymes and signaling pathways. Moreover, the development of novel derivatives and analogs of BPyC can enhance its potency and selectivity towards specific targets. Finally, the evaluation of the pharmacokinetic and pharmacodynamic properties of BPyC can provide valuable insights into its clinical applications.
Méthodes De Synthèse
The synthesis method of 4-[(4-Bromopyrazol-1-yl)methyl]pyridine-2-carbonitrile has been reported in various studies. One of the commonly used methods involves the reaction of 4-bromopyrazole and 2-cyanopyridine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a temperature of around 100°C. The product is obtained after purification using column chromatography or recrystallization.
Applications De Recherche Scientifique
4-[(4-Bromopyrazol-1-yl)methyl]pyridine-2-carbonitrile has been used in various scientific research applications. One of the significant applications is in the field of medicinal chemistry, where it has been studied as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and infectious diseases. BPyC has been reported to exhibit potent anti-inflammatory and anticancer activities by inhibiting specific enzymes and signaling pathways.
Propriétés
IUPAC Name |
4-[(4-bromopyrazol-1-yl)methyl]pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN4/c11-9-5-14-15(7-9)6-8-1-2-13-10(3-8)4-12/h1-3,5,7H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMLQXZXIGWYUOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CN2C=C(C=N2)Br)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Bromopyrazol-1-yl)methyl]pyridine-2-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[(5-hydroxypyridine-3-carbonyl)amino]-2-methylpropanoate](/img/structure/B7577386.png)
![3-[4-(hydroxymethyl)-2,5-dimethylpyrazol-3-yl]sulfanyl-4-methyl-1H-1,2,4-triazol-5-one](/img/structure/B7577388.png)
![5-hydroxy-N-[2-(4-methylpiperidin-1-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7577395.png)
![2-[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]butanoic acid](/img/structure/B7577401.png)
![3-[[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]thiophene-2-carboxylic acid](/img/structure/B7577420.png)

![5-[[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]thiophene-2-carboxylic acid](/img/structure/B7577433.png)
![2-[1-(4,4-Dimethylpiperidine-1-carbonyl)piperidin-4-yl]oxyacetic acid](/img/structure/B7577437.png)

![N-[2-(4-methoxyphenyl)ethyl]-2-piperidin-4-yloxyacetamide](/img/structure/B7577454.png)
![N-[1-(dimethylamino)-1-oxopropan-2-yl]-5-hydroxypyridine-3-carboxamide](/img/structure/B7577475.png)


